![molecular formula C16H11ClF3N3O2S B2842898 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 1040635-40-2](/img/structure/B2842898.png)
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining oxazole, pyrimidine, and chlorophenyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the pyrimidine ring and the addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazole or pyrimidine rings.
Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as sulfoxides, sulfones, halogenated compounds, and nitrated derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and application.
Scientific Research Applications
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4-ol
- **2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(trifluoromethyl)pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it particularly valuable for applications requiring high reactivity and specificity.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2S/c1-8-11(21-14(25-8)9-2-4-10(17)5-3-9)7-26-15-22-12(16(18,19)20)6-13(24)23-15/h2-6H,7H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIJQEUYJIOWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)
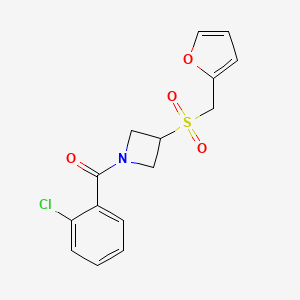
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)
![1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B2842827.png)
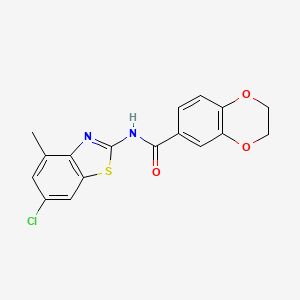
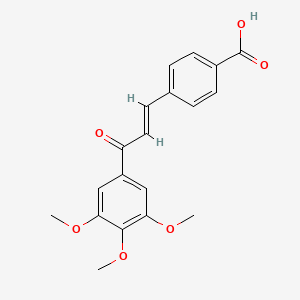
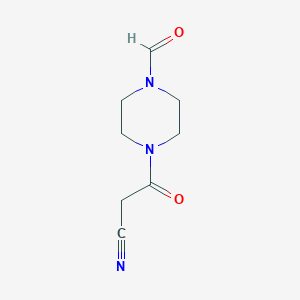
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2842833.png)
![1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2842834.png)
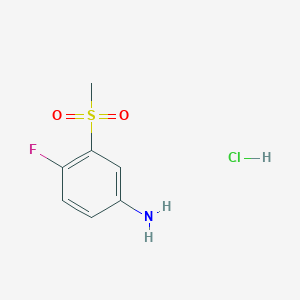
![5-(dimethylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2842837.png)
